![molecular formula C22H26BrN3O4 B5188234 methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate is a chemical compound that is commonly used in scientific research. It is also known as BMS-986205 and is classified as a small molecule inhibitor. This compound has gained popularity due to its potential therapeutic applications and its ability to target specific proteins in the body.
Mecanismo De Acción
The mechanism of action of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate involves the inhibition of specific protein kinases. This compound binds to the active site of the kinase and prevents its activity, thereby blocking the downstream signaling pathways. This inhibition of protein kinases has been shown to have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to modulate the immune response, leading to a reduction in inflammation and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, making it an ideal tool for studying cellular signaling pathways. This compound is also relatively easy to synthesize and has a high purity level. However, this compound has some limitations, including its solubility and stability, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate. One potential area of focus is the optimization of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Another area of interest is the identification of specific protein kinases that can be targeted by this compound for the treatment of various diseases. Additionally, the combination of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate with other therapeutic agents may enhance its efficacy and broaden its therapeutic potential.
Métodos De Síntesis
The synthesis of Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate is a complex process that involves multiple steps. The first step involves the preparation of 5-bromo-2-nitrobenzoic acid, which is then reacted with 4-morpholinylacetic acid to form the intermediate product. This intermediate product is then reacted with N-(phenylmethyl)glycine methyl ester to form the final product.
Aplicaciones Científicas De Investigación
Methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-morpholin-4-ylacetyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O4/c1-29-21(28)14-24-22(16-5-3-2-4-6-16)18-13-17(23)7-8-19(18)25-20(27)15-26-9-11-30-12-10-26/h2-8,13,22,24H,9-12,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCQEBQXULGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.